(+)-3,9-Dibromocamphor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

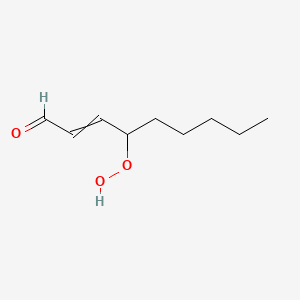

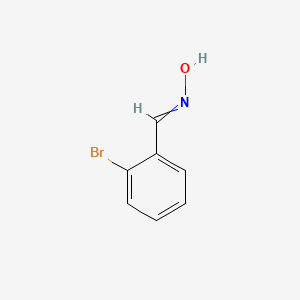

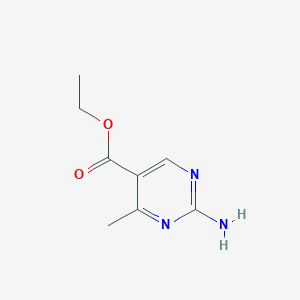

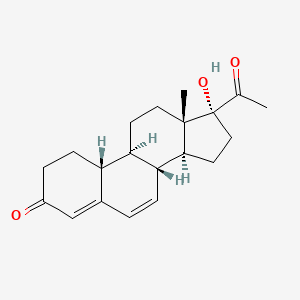

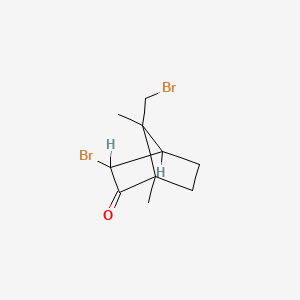

(+)-3,9-Dibromocamphor is a useful research compound. Its molecular formula is C10H14Br2O and its molecular weight is 310.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666538. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Enantiospecific Synthesis : A study by Martínez et al. (2004) presented a method for the enantiospecific synthesis of 9,10-dihalocamphors, including (+)-9,10-dibromocamphor. This method, based on a stereocontrolled tandem electrophilic addition and Wagner-Meerwein rearrangement, offers a general approach for preparing mixed dihalides and chiral intermediates from readily accessible 9-halocamphors (Martínez et al., 2004).

Applications in Neuroscience

Calcium Indicators for Neural Activity Imaging : Studies on genetically encoded calcium indicators (GECIs), like GCaMP, have revolutionized neuroscience research. Inoue (2020) and Akerboom et al. (2012) discuss the development of GECIs, including their application in visualizing neuronal and network activity in living tissue. These indicators enable direct optical interrogation of complex brain circuit dynamics (Inoue, 2020); (Akerboom et al., 2012).

Imaging Techniques for Deep Brain Circuitry : Girven and Sparta (2017) elaborate on advancements in imaging techniques such as two-photon microscopy and fiber photometry. These techniques are pivotal for understanding calcium activity in deep brain regions, offering insights into the inner workings of the brain (Girven & Sparta, 2017).

Electron Circular Dichroism and Quantum Chemistry

- Electron Helicity in Bromocamphor and Dibromocamphor : Scheer et al. (2006) explored the electron-circular dichroism in bromocamphor and dibromocamphor. The study focused on electron helicity density and used electron transmission spectroscopy and quantum chemical calculations to investigate the chiral asymmetry and helicity densities in these compounds (Scheer et al., 2006).

Other Relevant Studies

Neuroimaging Studies of Aging : Fennema-Notestine et al. (2007) conducted neuroimaging studies to investigate normal aging and Alzheimer's disease, showcasing the potential of multi-site clinical imaging studies. This research highlights the relevance of advanced imaging techniques in understanding brain structure and function (Fennema-Notestine et al., 2007).

Drug Discovery Perspectives : Drews (2000) offers an insightful perspective on drug discovery, emphasizing the role of chemistry and pharmacology. This research provides context for the broader application of chemical compounds, including dibromocamphor, in the development of new drugs and therapies (Drews, 2000).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (+)-3,9-Dibromocamphor can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Camphor", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Acetone", "Diethyl ether" ], "Reaction": [ "1. Bromination of camphor using bromine and sulfuric acid to form 3,9-dibromocamphor.", "2. Separation of the product by extraction with diethyl ether.", "3. Purification of the product by recrystallization from acetone.", "4. Conversion of the product to its (+) enantiomer by resolution with sodium hydroxide." ] } | |

CAS-Nummer |

10293-10-4 |

Molekularformel |

C10H14Br2O |

Molekulargewicht |

310.03 g/mol |

IUPAC-Name |

(1R,7R)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H14Br2O/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6-7H,3-5H2,1-2H3/t6?,7?,9-,10+/m0/s1 |

InChI-Schlüssel |

DCDNKSJBRIJYEC-CPTYRYLOSA-N |

Isomerische SMILES |

C[C@@]12CCC([C@@]1(C)CBr)C(C2=O)Br |

SMILES |

CC12CCC(C1(C)CBr)C(C2=O)Br |

Kanonische SMILES |

CC12CCC(C1(C)CBr)C(C2=O)Br |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.